![molecular formula C7H6N4O3 B3029356 2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid CAS No. 6298-53-9](/img/structure/B3029356.png)
2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid
Overview
Description
2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid, also known as oxopurinol, is a purine derivative and a derivative of the naturally occurring purine base adenine. It is a structural analog of allopurinol, a drug commonly used to treat gout, and has been shown to have a number of potential applications in the laboratory and in scientific research.
Scientific Research Applications
Coordination Polymers Construction : This compound was used in synthesizing and characterizing one–three-dimensional coordination polymers. These polymers exhibited diverse structures, ranging from double helical chains to 3D coordination polymers, and demonstrated significant potential in the field of crystal engineering and materials science (Yuan et al., 2013).
2-D Coordination Polymers : In another study, the compound facilitated the creation of two-dimensional coordination polymers with isomorphous structures. These polymers showed strong π–π stacking interactions and hydrogen-bond interactions, highlighting their importance in the development of advanced materials (Liu et al., 2012).
Fe-II and Co-III Polymers Synthesis : The compound was also used to synthesize 1D Fe-II and Co-III polymers, featuring cationic chains and counterion purine-containing carboxylates. These findings contribute significantly to the field of coordination chemistry and polymer science (Ying-xia et al., 2014).
Crystal Engineering with Purine Derivatives : The compound played a role in the design, synthesis, and structural elucidation of modified purine ligands, contributing to the field of crystal engineering and the development of new materials (Mohapatra & Verma, 2016).
Acyclic Nucleoside and Nucleotide Analogs Synthesis : Its role in the synthesis of acyclic nucleoside and nucleotide analogs derived from amino-purin highlights its importance in the field of organic chemistry and pharmaceuticals (Janeba et al., 2000).
properties
IUPAC Name |
2-(6-oxo-1H-purin-9-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c12-4(13)1-11-3-10-5-6(11)8-2-9-7(5)14/h2-3H,1H2,(H,12,13)(H,8,9,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPMVQVCHTYAII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978864 | |
Record name | (6-Hydroxy-9H-purin-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid | |
CAS RN |
6298-53-9 | |
Record name | 1,6-Dihydro-6-oxo-9H-purine-9-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6298-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6298-53-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-Hydroxy-9H-purin-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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